4-benzyl-5-methyl-1H-imidazole-2-thiol

Description

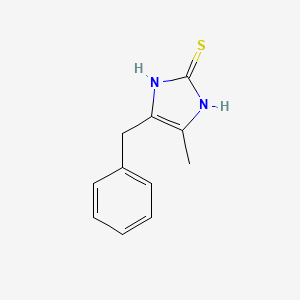

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-5-methyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-10(13-11(14)12-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBLWZQCQIJQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Benzyl 5 Methyl 1h Imidazole 2 Thiol and Analogues

Foundations of Imidazole (B134444) Ring Construction in Thiolated Systems

The formation of the imidazole-2-thiol core is a fundamental step that has been achieved through various classical and modern synthetic routes. These methods typically involve the reaction of a three-carbon α-dicarbonyl equivalent with a source of nitrogen and the thiocarbonyl group.

Condensation Reactions in Imidazole-2-thiol Synthesis

Condensation reactions are a cornerstone of imidazole synthesis, providing a direct pathway to the heterocyclic core. The Marckwald synthesis is a particularly relevant and powerful method for preparing 2-thioimidazoles. This process involves the cyclocondensation of an α-aminoketone with a thiocyanate (B1210189) salt, such as potassium thiocyanate. The reaction directly incorporates the sulfur atom into the heterocyclic ring, forming the 2-thiol functionality.

Alternatively, α-hydroxyketones (acyloins) can be condensed with alkylthioureas to yield 1,4,5-trisubstituted 2-thioimidazole derivatives. nih.gov The α-hydroxyketones themselves can be prepared through radical reactions involving alkyl esters and sodium. nih.gov Another foundational approach is the Debus synthesis, which, while traditionally used for C-substituted imidazoles from glyoxal, formaldehyde, and ammonia (B1221849), can be adapted by modifying the starting materials to incorporate the thiol group. researchgate.net

| Reaction Name | Reactants | Product Type | Key Features |

| Marckwald Synthesis | α-Aminoketone + Potassium Thiocyanate | 4,5-Disubstituted Imidazole-2-thiol | Direct and efficient route to 2-thioimidazoles. |

| Acyloin Condensation | α-Hydroxyketone (Acyloin) + Alkylthiourea | 1,4,5-Trisubstituted Imidazole-2-thiol | Versatile for creating N-substituted analogues. nih.gov |

| Debus Synthesis Adaptation | Dicarbonyl compound + Aldehyde + Ammonia + Sulfur source | Substituted Imidazole-2-thiol | A classical method adaptable for thiol derivatives. researchgate.net |

Cyclization Approaches for the Formation of the Imidazole-2-thiol Core

The key step in these condensation strategies is the intramolecular cyclization that forms the five-membered imidazole ring. In the Marckwald synthesis, the reaction proceeds through the initial formation of a thiourea (B124793) derivative from the reaction of the α-aminoketone and thiocyanate. This intermediate then undergoes a ring-closing dehydration reaction to yield the final imidazole-2-thiol product.

Another well-established cyclization route involves the reaction of α-haloketones with thiourea or its derivatives. For instance, the reaction between an α-chloroketone and thiourea is a common method for synthesizing 2-aminothiazoles, highlighting the versatility of α-functionalized ketones in building five-membered heterocycles. orgsyn.org A similar principle applies to imidazole-2-thiol synthesis where the α-haloketone reacts with a suitable thiocarbonyl source, followed by cyclization. The mechanism involves nucleophilic attack by the sulfur atom, followed by condensation of the nitrogen atoms with the carbonyl group to complete the ring formation.

Regioselective Functionalization and Derivatization Techniques

Achieving the specific 4-benzyl-5-methyl substitution pattern requires precise control over the starting materials and reaction conditions. Regioselective functionalization can be achieved either by building the ring from appropriately substituted precursors or by modifying a pre-existing imidazole core.

Introduction of Benzyl (B1604629) and Methyl Substituents

The most direct method to synthesize 4-benzyl-5-methyl-1H-imidazole-2-thiol is to employ a precursor that already contains the required benzyl and methyl groups in the correct positions. The Marckwald synthesis is ideally suited for this purpose. The synthesis would begin with the α-aminoketone, 3-amino-4-phenylbutan-2-one (B10852684). This precursor contains the phenyl group (which becomes the benzyl substituent) adjacent to a methyl-bearing carbon.

The synthesis of this key precursor can be envisioned starting from (E)-4-phenyl-3-buten-2-one. This starting material can be converted to the corresponding α-chloroketone, 3-chloro-4-phenylbutan-2-one. orgsyn.org Subsequent reaction of this α-chloroketone with an ammonia source would yield 3-amino-4-phenylbutan-2-one, which is the direct precursor for the target molecule. The cyclocondensation of 3-amino-4-phenylbutan-2-one with potassium thiocyanate would then regioselectively yield 4-benzyl-5-methyl-1H-imidazole-2-thiol.

| Step | Precursor | Reagents | Intermediate/Product | Reference |

| 1 | (E)-4-phenyl-3-buten-2-one | Reduction (e.g., NaBH₄), then Isomerization/Chlorination | 3-chloro-4-phenylbutan-2-one | orgsyn.org |

| 2 | 3-chloro-4-phenylbutan-2-one | Ammonia source (e.g., NH₃) | 3-amino-4-phenylbutan-2-one | |

| 3 | 3-amino-4-phenylbutan-2-one | Potassium Thiocyanate (KSCN) | 4-benzyl-5-methyl-1H-imidazole-2-thiol | Marckwald Synthesis |

Tailoring Substituent Patterns for Specific Research Objectives

The flexibility of imidazole synthesis allows for the creation of a wide array of analogues by systematically varying the starting materials. The substitution pattern of the final imidazole-2-thiol is directly determined by the structure of the α-dicarbonyl (or equivalent) precursor.

For example, in the synthesis of 1,4,5-trialkyl 2-thioimidazoles, different α-hydroxyketones and N-alkylthioureas can be employed to introduce various alkyl groups at the N1, C4, and C5 positions. nih.gov This adaptability is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where researchers aim to fine-tune the biological activity of a lead compound by modifying its substituents. Functionalization can also occur on the pre-formed imidazole-2-thiol ring. For instance, lithiation at the C5 position of a substituted imidazole-2-thione allows for the introduction of new groups, such as phosphinoyl moieties, via reaction with electrophiles like chlorodiphenylphosphane. nih.gov

Multi-component Reaction Pathways in Imidazole-2-thiol Chemistry

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like substituted imidazoles in a single step. These reactions combine three or more reactants in a one-pot synthesis, avoiding the need to isolate intermediates and often leading to high yields and structural diversity. isca.menih.gov

For the synthesis of highly substituted imidazoles, a common MCR involves the condensation of a 1,2-diketone (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt (like ammonium acetate). researchgate.netrsc.org This strategy can be adapted for imidazole-2-thiol synthesis by incorporating a sulfur-containing component. The Marckwald synthesis itself can be viewed as an extension of a multicomponent reaction, combining several building blocks to rapidly assemble the thioimidazole core. worktribe.com The development of MCRs for imidazole-2-thiols provides a powerful tool for generating libraries of diverse analogues for chemical and biological screening. These one-pot syntheses are often facilitated by catalysts, such as p-toluenesulfonic acid (PTSA) or various metal salts, which can also influence the selectivity of the reaction. isca.mersc.org

Advanced Catalytic Systems and Environmentally Conscious Synthesis

Modern synthetic chemistry increasingly focuses on the development of efficient and sustainable methods. For the synthesis of 4-benzyl-5-methyl-1H-imidazole-2-thiol and its analogues, this has led to the exploration of advanced catalytic systems and the application of green chemistry principles to minimize environmental impact.

Metal catalysts have been shown to be effective in promoting the synthesis of various imidazole derivatives. While specific metal-catalyzed methods for 4-benzyl-5-methyl-1H-imidazole-2-thiol are not extensively documented in publicly available literature, established methods for analogous compounds can be applied. A common route to imidazole-2-thiones involves the cyclization of an α-aminoketone with a thiocyanate salt. For the target compound, this would involve the reaction of 1-amino-3-phenylpropan-2-one (B13264548) with potassium thiocyanate.

Transition metal catalysts, such as copper and palladium, are often employed in cross-coupling reactions to introduce aryl or other substituents onto the imidazole ring, although these are more commonly used for modifying the imidazole core rather than for the initial ring formation of the thiol derivative.

The use of nano-catalysts in organic synthesis offers several advantages, including high surface-area-to-volume ratio, enhanced catalytic activity, and ease of separation and recyclability. In the context of imidazole synthesis, various nano-catalysts have been reported to be highly effective.

For instance, zinc oxide nanoparticles (ZnO-NPs) have been successfully used as a recyclable catalyst for the synthesis of imidazole derivatives in water, a green solvent. nih.gov Another approach involves the use of core-shell magnetic nanoparticles, such as Fe3O4@C@PrNHSO3H, which facilitate easy separation of the catalyst from the reaction mixture using an external magnet. tandfonline.com Such catalysts have been employed in the solvent-free, one-pot, three-component synthesis of 4,5-diphenyl-1H-imidazole derivatives. tandfonline.com While not specifically applied to 4-benzyl-5-methyl-1H-imidazole-2-thiol, these nano-catalytic systems represent a promising and sustainable approach for its synthesis.

Additionally, cobalt oxide (Co3O4) and chromium oxide (Cr2O3) nanoparticles have been utilized for the efficient synthesis of substituted imidazoles under ultrasonic irradiation or microwave-assisted conditions, respectively. nih.govbenthamdirect.com These methods often lead to high yields in shorter reaction times.

A summary of nano-catalysts used in the synthesis of imidazole derivatives is presented in the table below.

| Nano-catalyst | Reactants | Reaction Conditions | Advantages |

| ZnO-NPs | Trichloroacetonitrile, amides, alkyl bromides, amino acids | Water, room temperature | Simple, recyclable catalyst, green solvent. nih.gov |

| Fe3O4@C@PrNHSO3H | Aldehydes, ammonium acetate, benzil | Solvent-free | Eco-friendly, magnetically recoverable, high catalytic activity. tandfonline.com |

| Co3O4 Nanoparticles | Benzil, primary amines, ammonium acetate, aldehydes | Ultrasonic irradiation | High yields, short reaction times, reusable catalyst. benthamdirect.com |

| Cr2O3 Nanoparticles | Aldehydes, ammonium acetate, benzil | Microwave irradiation, water | High yields, short reaction times, green solvent. nih.gov |

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like imidazole-2-thiols. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One prominent green approach is the use of microwave-assisted organic synthesis (MAOS). This technique often leads to a significant reduction in reaction times, increased yields, and can sometimes be performed under solvent-free conditions. The synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been successfully achieved using lemon juice as a natural and biodegradable catalyst, highlighting the potential of biocatalysis in green synthesis. jipbs.comresearchgate.net

Ionic liquids have also emerged as green alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability. They can act as both the solvent and the catalyst in the synthesis of imidazole derivatives. tandfonline.com Furthermore, solvent-free reactions, often conducted by grinding the reactants together or heating them in the absence of a solvent, represent a highly atom-economical and environmentally friendly approach. tandfonline.com The synthesis of imidazole hybrids has been reported using eco-friendly methods, demonstrating excellent potential for tumor treatment. nih.gov

Analytical Methodologies for Structural Confirmation and Purity Assessment

The unambiguous structural elucidation and purity assessment of newly synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is typically employed for the characterization of 4-benzyl-5-methyl-1H-imidazole-2-thiol and its analogues.

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For 4-benzyl-5-methyl-1H-imidazole-2-thiol, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl group. The protons on the imidazole ring would also have distinct chemical shifts. The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom, including the C=S carbon of the thiol group, which typically appears in a specific region of the spectrum.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-benzyl-5-methyl-1H-imidazole-2-thiol would be expected to show characteristic absorption bands for the N-H and C=S stretching vibrations.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

The following table summarizes the expected spectroscopic data for 4-benzyl-5-methyl-1H-imidazole-2-thiol based on data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals for methyl protons (singlet), benzylic methylene protons (singlet), aromatic protons (multiplet), and imidazole N-H proton (broad singlet). |

| ¹³C NMR | Resonances for methyl carbon, benzylic methylene carbon, aromatic carbons, imidazole ring carbons, and the C=S carbon. |

| IR (cm⁻¹) | Absorption bands corresponding to N-H stretching, aromatic C-H stretching, and C=S stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (C11H12N2S). |

Chromatographic techniques are indispensable for monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. By using an appropriate solvent system, the different components of the reaction mixture can be separated on a TLC plate and visualized, often under UV light.

Column Chromatography : For the purification of the synthesized compound, column chromatography is widely used. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a suitable solvent or solvent mixture (eluent) is passed through the column to separate the desired product from impurities. The fractions are collected and analyzed by TLC to identify those containing the pure compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced chromatographic technique that can be used for both analytical and preparative purposes. It offers higher resolution and sensitivity compared to column chromatography and is often used to assess the purity of the final product.

Lack of Specific Research Data Precludes Detailed Computational Analysis of 4-benzyl-5-methyl-1H-imidazole-2-thiol

A comprehensive search for dedicated computational chemistry studies on the compound 4-benzyl-5-methyl-1H-imidazole-2-thiol has revealed a significant gap in publicly available research. While general principles of computational analysis for imidazole derivatives and related heterocyclic compounds are well-documented, specific data pertaining to the electronic structure, quantum chemical descriptors, and conformational energetics of 4-benzyl-5-methyl-1H-imidazole-2-thiol could not be located in the surveyed scientific literature. Consequently, a detailed, data-driven article adhering to the requested scientific outline cannot be generated at this time without such foundational research.

The requested analysis, encompassing Density Functional Theory (DFT) investigations, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Mulliken population analysis, and predictions of reactivity and tautomeric equilibria, requires specific calculated values and molecular models derived from targeted computational studies of the molecule .

General computational methodologies for similar compounds involve the use of DFT to model the electronic behavior of molecules. These studies typically provide insights into the following areas:

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electron-donating and accepting capabilities of a molecule, which are crucial for predicting its reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species.

Atomic Charge Distribution: Methods like Mulliken population analysis assign partial charges to each atom in a molecule, offering a quantitative measure of the electronic distribution and helping to understand electrostatic interactions and bonding characteristics.

Reactivity Descriptors: Quantum chemical descriptors such as chemical hardness, softness, and electronegativity are derived from electronic structure calculations to provide a more quantitative prediction of a molecule's reactivity.

Conformational and Tautomeric Analysis: For a molecule like 4-benzyl-5-methyl-1H-imidazole-2-thiol, which possesses rotational freedom in its benzyl group and can exist in different tautomeric forms (thiol vs. thione), computational studies are essential to determine the most stable conformations and the energetic favorability of each tautomer.

Without specific published data for 4-benzyl-5-methyl-1H-imidazole-2-thiol, any attempt to populate the requested article sections with detailed findings and data tables would be speculative and would not meet the required standards of scientific accuracy. The generation of a scientifically rigorous article on this specific compound must await the publication of relevant computational research.

Computational Chemistry and Theoretical Characterization of 4 Benzyl 5 Methyl 1h Imidazole 2 Thiol

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying structural features as numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a class of compounds like imidazole-2-thiol derivatives, a variety of descriptors are typically derived to capture the nuances of their chemical features. These can be broadly categorized as electronic, steric, hydrophobic, and topological descriptors.

For instance, in studies involving imidazole (B134444) and benzimidazole (B57391) derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), hydration energy, and counts of specific atom types have been found to be crucial in defining their antibacterial activity. nih.gov The process involves calculating a wide array of descriptors for a set of molecules with known biological activity. Statistical methods are then employed to select the most relevant descriptors that form a predictive model.

Validation is a critical step to ensure the reliability and predictive power of the QSAR model. Internal validation techniques, like leave-one-out cross-validation (q²), and external validation using a separate test set of compounds (pred_r²) are commonly employed. researchgate.net A high correlation coefficient (r²) for the training set, along with strong predictive values from validation, indicates a robust and reliable model. nih.gov

Below is a table of representative molecular descriptors that would be relevant for building a QSAR model for derivatives of 4-benzyl-5-methyl-1H-imidazole-2-thiol.

| Descriptor Category | Specific Descriptor | Description | Potential Relevance for Imidazole-2-thiol Derivatives |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to donate or accept electrons, influencing receptor interactions and reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in electrostatic interactions with a target protein. nih.gov | |

| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to the size of the molecule, affecting its fit within a binding pocket. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Correlates with the volume and dispersion forces that contribute to binding. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of the molecule's hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions. mdpi.com |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Provides information about the compactness and shape of the molecule. |

This table is interactive. You can sort the columns by clicking on the headers.

Once a validated set of descriptors is established, the next step is to build a mathematical model that correlates these parameters with the observed biological activity (e.g., IC50 values). rjptonline.org Multiple Linear Regression (MLR) is a common method used to generate a linear equation that describes this relationship. researchgate.net

For example, a hypothetical QSAR equation for a series of imidazole-2-thiol derivatives might take the form:

pIC50 = β0 + β1(LogP) + β2(HOMO) - β3(Molecular Weight)

In this equation, pIC50 (the negative logarithm of the IC50 value) is the dependent variable representing biological activity. LogP, HOMO energy, and Molecular Weight are the independent variables (descriptors), and the coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on the activity.

Studies on imidazole derivatives have successfully used QSAR to elucidate the structural requirements for various biological activities, such as heme oxygenase inhibition and antibacterial effects. researchgate.netnih.gov These models highlight the importance of specific physicochemical and electronic properties for activity, providing a roadmap for designing more potent analogs. researchgate.net

The following table presents a hypothetical QSAR model developed for a series of imidazole-2-thiol derivatives against a specific enzyme target.

| Model Statistics | Value | Interpretation |

| r² (Correlation Coefficient) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| q² (Cross-validated r²) | 0.65 | The model has good internal predictive ability. researchgate.net |

| pred_r² (External validation) | 0.75 | The model accurately predicts the activity of an external test set. researchgate.net |

| F-statistic | 179.0 | The model is statistically significant. nih.gov |

| Selected Descriptors | LogP, Dipole Moment, Steric Hindrance | Hydrophobicity, polarity, and molecular size are key determinants of activity. |

This table is interactive and provides an example of QSAR model validation statistics.

Molecular Dynamics (MD) Simulations and Ligand-Target Interactions

Molecular recognition begins with the initial binding of the ligand, in this case, 4-benzyl-5-methyl-1H-imidazole-2-thiol, to a specific site on a target protein. This process is often first modeled using molecular docking, which predicts the preferred orientation and conformation of the ligand within the protein's binding pocket. rjptonline.org

Following docking, MD simulations are performed to refine this static picture. The simulation tracks the movements of every atom in the system over a period of nanoseconds to microseconds, revealing how the ligand and protein adapt to each other. nih.gov This allows for the identification of key interactions that drive the binding event and can reveal transient interactions not visible in a static crystal structure. For imidazole-containing compounds, these interactions often involve the nitrogen atoms acting as hydrogen bond acceptors or donors and the aromatic ring participating in π-π stacking. acs.org

A key output of an MD simulation is the trajectory of the ligand-protein complex, which can be analyzed to assess its stability. nih.gov The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms are common metrics used for this purpose. A stable complex is typically characterized by a low and converging RMSD value over the simulation time, indicating that the system has reached equilibrium and the ligand remains securely bound in the active site. nih.gov Significant fluctuations in RMSD might suggest an unstable binding mode or that the ligand is dissociating from the protein. uzh.ch

The table below shows hypothetical RMSD data for a 100-nanosecond MD simulation of 4-benzyl-5-methyl-1H-imidazole-2-thiol bound to a target protein.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand Heavy Atoms RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.8 | 1.0 |

| 60 | 1.7 | 1.1 |

| 80 | 1.9 | 0.9 |

| 100 | 1.8 | 1.0 |

This interactive table illustrates the convergence of RMSD values, suggesting a stable ligand-protein complex.

MD simulations provide detailed information about the network of non-covalent interactions that stabilize the ligand within the binding pocket. For 4-benzyl-5-methyl-1H-imidazole-2-thiol, these interactions are expected to be multifaceted. The imidazole ring itself is a versatile pharmacophore capable of various interactions. nih.gov

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond donors or acceptors, while the thiol group can also participate in hydrogen bonding. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) are often critical for binding affinity and specificity. acs.org

Hydrophobic Interactions: The benzyl (B1604629) and methyl groups provide hydrophobic character to the molecule. These groups are likely to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within the binding site.

π-π Stacking: The aromatic benzyl ring and the imidazole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan, further anchoring the ligand in place. acs.org

The following table summarizes the potential intermolecular interactions between 4-benzyl-5-methyl-1H-imidazole-2-thiol and a hypothetical enzyme active site, as might be revealed by MD simulations.

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Imidazole N-H (donor) | Aspartate, Glutamate |

| Hydrogen Bond | Imidazole N (acceptor) | Serine, Threonine, Histidine |

| Hydrogen Bond | Thiol S-H (donor) | Carbonyl oxygen of protein backbone |

| Hydrophobic | Benzyl Ring | Leucine, Valine, Alanine |

| Hydrophobic | Methyl Group | Isoleucine, Proline |

| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

This interactive table details the specific non-covalent interactions that contribute to the stability of the ligand-protein complex.

Mechanistic Elucidation of Biological Interactions of 4 Benzyl 5 Methyl 1h Imidazole 2 Thiol Derivatives

Enzyme Inhibition Mechanism Studies

The therapeutic potential of 4-benzyl-5-methyl-1H-imidazole-2-thiol derivatives often stems from their ability to specifically inhibit enzymes that are critical for the progression of various diseases.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain derivatives of 4-benzyl-5-methyl-1H-imidazole have been identified as potent inhibitors of STAT3 signaling.

In a study focusing on 2-substituted-4-benzyl-5-methylimidazoles, several derivatives were shown to effectively inhibit the growth of breast cancer cells. nih.gov Notably, two compounds, 4-benzyl-2-benzylthio-5-methyl-1H-imidazole and 4-benzyl-5-methyl-2-[(2,6-difluorobenzyl)thio]-1H-imidazole, demonstrated superior STAT3 inhibition compared to known inhibitors. nih.gov These derivatives were found to suppress the oncogenic functions of STAT3, as evidenced by the inhibition of colony formation and interleukin-6 (IL-6) production in breast cancer cell lines. nih.gov The inhibitory concentrations for the ten most effective derivatives against two breast cancer cell lines ranged from 6.66 to 26.02 µM. nih.gov

Table 1: STAT3 Inhibitory Activity of Selected Imidazole (B134444) Derivatives An interactive data table will be displayed here in a web browser.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| 4-benzyl-2-benzylthio-5-methyl-1H-imidazole | Breast Cancer Cells | 6.66 - 26.02 |

| 4-benzyl-5-methyl-2-[(2,6-difluorobenzyl)thio]-1H-imidazole | Breast Cancer Cells | 6.66 - 26.02 |

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Novel 4,5-diphenyl-imidazol-1,2,3-triazole hybrids, which share a structural resemblance to the 4-benzyl-5-methyl-imidazole core, have been synthesized and evaluated as α-glucosidase inhibitors. All tested compounds in one study exhibited excellent inhibitory activity against yeast α-glucosidase, with IC50 values ranging from 85.6 ± 0.4 to 231.4 ± 1.0 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). scirp.org Kinetic studies revealed that the most potent compounds, such as the derivative with a 2-chloro-benzyl moiety, act as competitive inhibitors of the enzyme. scirp.org

Table 2: α-Glucosidase Inhibitory Activity of Imidazole-Triazole Hybrids An interactive data table will be displayed here in a web browser.

| Compound Series | IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) |

|---|

| 4,5-diphenyl-imidazol-1,2,3-triazole hybrids | 85.6 - 231.4 | 750.0 |

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of Parkinson's disease. While direct studies on 4-benzyl-5-methyl-1H-imidazole-2-thiol are limited, related benzimidazole (B57391) derivatives have been investigated. For instance, 2-(4-(4-(2-ethoxyphenyl)piperazin-1-yl)phenyl)-5-methyl-1H-benzo[d]imidazole was identified as a potent MAO-B inhibitor with an IC50 value of 0.053 µM. Kinetic studies of other related heterocyclic inhibitors have shown them to be competitive and reversible inhibitors of MAO-B.

DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibiotics. Hybrid molecules incorporating scaffolds related to imidazole have been designed to inhibit this enzyme. For example, hybrids of catalytic inhibitors like ciprofloxacin (B1669076) and ATP-competitive inhibitors have demonstrated low nanomolar inhibition of E. coli DNA gyrase. Other studies have identified novel 4,5-dihydropyrazole derivatives as potent inhibitors of B. subtilis and S. aureus DNA gyrase, with one compound showing an IC50 of 0.125 μg/mL. This indicates that heterocyclic structures can be effective frameworks for targeting this bacterial enzyme.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: IDO is an immunomodulatory enzyme that plays a role in tumor immune escape, making it a target for cancer immunotherapy. The 4-phenyl-imidazole scaffold has been identified as a noncompetitive inhibitor of IDO, which binds to the heme iron at the active site. Systematic studies of 4-phenyl-imidazole derivatives have been undertaken to develop more potent IDO inhibitors, guided by computational docking experiments.

Information specifically detailing the interference of 4-benzyl-5-methyl-1H-imidazole-2-thiol derivatives with microbial cell wall synthesis or membrane integrity is not available in the reviewed literature. While various imidazole derivatives exhibit antibacterial activity, their precise mechanisms of action related to these specific cellular processes have not been elucidated.

Molecular Docking and Binding Mode Analysis

Computational methods, particularly molecular docking, are invaluable for understanding how these derivatives interact with their target enzymes at a molecular level.

Molecular docking studies have been instrumental in predicting how imidazole-based inhibitors orient themselves within the active sites of their target enzymes.

STAT3: For 2-substituted-4-benzyl-5-methylimidazoles, modeling studies have provided evidence for their potential interactions within the STAT3-SH2 domain, which is crucial for STAT3 dimerization and activation. nih.gov

α-Glucosidase: Docking calculations were performed to predict the interaction mode of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids in the active site of α-glucosidase. scirp.org These studies help rationalize the observed potent inhibitory activity.

MAO-B: The potential binding orientation of a 4-(2-methyloxazol-4-yl)benzenesulfonamide inhibitor in the active site of human MAO-B was investigated using molecular docking. The results indicated that the inhibitor is restricted to the substrate cavity.

DNA Gyrase: Docking simulations were used to insert a potent 4,5-dihydropyrazole derivative into the S. aureus DNA gyrase active site to determine the likely binding conformation and understand the basis of its inhibitory activity.

Docking studies not only predict the binding pose but also identify key amino acid residues in the enzyme's active site that form crucial interactions with the inhibitor.

STAT3: Modeling studies have suggested possible interactions between the synthesized imidazole compounds and key residues within the STAT3-SH2 domain, explaining their inhibitory mechanism. nih.gov

α-Glucosidase: In silico screening of 1,2-benzothiazine derivatives, another class of α-glucosidase inhibitors, showed excellent binding interactions with key residues such as Asp203, Asp542, Asp327, His600, and Arg526. Similar interactions are predicted for potent imidazole-based inhibitors.

MAO-B: For a benzenesulfonamide-based MAO-B inhibitor, docking studies revealed that the sulfonamide group binds and interacts with residues of the substrate cavity. In another study, a potent inhibitor was shown to interact with Tyr326 of MAO-B through pi-pi and hydrophobic interactions, which are vital for holding the compound in the enzyme's entrance cavity.

DNA Gyrase: The interaction of various inhibitors with Lys103 was found to be essential for binding to the gyrase B subunit. For a different class of inhibitors targeting S. aureus DNA gyrase, docking simulations revealed specific hydrogen bonding and hydrophobic interactions within the active site that stabilize the inhibitor-enzyme complex.

Comparison of Binding Affinities and Interactions among Derivatives

The potency of 4-benzyl-5-methyl-1H-imidazole-2-thiol derivatives is intrinsically linked to their binding affinity for their target proteins. Molecular modeling studies have provided significant insights into the specific interactions that govern this binding. For instance, in the context of inhibiting the STAT3-SH2 domain, a key target in some cancers, these derivatives have demonstrated varied but potent inhibitory activities. nih.gov

A comparative analysis of a series of these compounds reveals that substitutions at the 2-thio position of the imidazole ring play a critical role in modulating binding affinity. For example, the introduction of a benzyl (B1604629) group at this position, forming 4-benzyl-2-benzylthio-5-methyl-1H-imidazole, has been shown to be particularly effective. nih.gov This is attributed to favorable hydrophobic and van der Waals interactions between the benzyl substituent and non-polar residues within the binding pocket of the target protein.

The imidazole core itself is crucial for establishing key hydrogen bonding interactions with amino acid residues in the active site. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, anchoring the molecule within the binding site and ensuring proper orientation for optimal interaction of the substituent groups. The methyl and benzyl groups at the 5- and 4-positions, respectively, also contribute to the binding through hydrophobic interactions, further stabilizing the ligand-protein complex.

| Compound | Substitution at 2-thio position | IC50 (µM) |

|---|---|---|

| Derivative 1 | -H (unsubstituted thiol) | Data Not Available |

| Derivative 2a | -benzyl | 6.66 - 10.51 |

| Derivative 2d | -2,6-difluorobenzyl | 7.12 - 11.23 |

| Other Active Derivatives | Various substitutions | up to 26.02 |

Structure-Activity Relationship (SAR) Investigations in Biological Systems

The structure-activity relationship (SAR) of 4-benzyl-5-methyl-1H-imidazole-2-thiol derivatives provides a framework for understanding how specific structural modifications influence their biological activity. These investigations are pivotal for the rational design of more potent and selective inhibitors.

The Imidazole Core: The 1H-imidazole-2-thiol scaffold is the foundational pharmacophore. The thione group at the 2-position is a critical feature, and its substitution significantly impacts activity. Alkylation or arylation at the sulfur atom generally leads to enhanced potency, as seen with the benzylthio derivatives. nih.gov

Substituents at the 4- and 5-positions: The benzyl group at the 4-position and the methyl group at the 5-position appear to be important for maintaining a baseline level of activity. The benzyl group, in particular, is thought to engage in crucial hydrophobic interactions within the binding pocket of target enzymes.

Substituents at the 2-thio Position: As previously mentioned, this position is a key site for modification to modulate biological activity. The SAR studies indicate that:

Aromatic Substituents: The introduction of a benzyl group at the 2-thio position leads to a significant increase in inhibitory activity. This suggests that a larger, hydrophobic moiety is well-tolerated and likely occupies a corresponding hydrophobic pocket in the target protein.

Substituted Benzyl Groups: The nature and position of substituents on this benzyl ring further refine the activity. The presence of halogens, such as fluorine, can enhance potency, as demonstrated by the 2,6-difluoro derivative. nih.gov This enhancement may be due to a combination of electronic effects and the ability to form specific interactions like halogen bonds.

| Structural Feature | Modification | Impact on Biological Activity |

|---|---|---|

| Imidazole Core | Core structure | Essential for primary binding interactions (e.g., hydrogen bonding) |

| 4-position | Benzyl group | Contributes to hydrophobic interactions and overall binding affinity |

| 5-position | Methyl group | Likely contributes to hydrophobic interactions and proper orientation in the binding site |

| 2-thio position | Substitution with a benzyl group | Significantly enhances inhibitory potency |

| Substitution of the benzyl ring (e.g., with fluorine) | Can further increase activity through electronic and specific bonding interactions |

Coordination Chemistry and Potential Applications in Advanced Materials Science for Imidazole 2 Thiol Ligands

Imidazole-2-thiol as a Ligand in Metal Complexation

The presence of multiple potential donor atoms (two nitrogen atoms in the imidazole (B134444) ring and the exocyclic sulfur atom) in 4-benzyl-5-methyl-1H-imidazole-2-thiol allows for diverse coordination behaviors, leading to the formation of a wide array of metal complexes with interesting structural and electronic properties.

Synthesis and Characterization of Metal-Imidazole-2-thiol Complexes

The synthesis of metal complexes involving 4-benzyl-5-methyl-1H-imidazole-2-thiol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality.

Characterization of these complexes is carried out using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. A shift in the ν(C=S) band to a lower frequency in the complex compared to the free ligand suggests the coordination of the sulfur atom to the metal center. Similarly, changes in the vibrational frequencies of the imidazole ring can indicate the involvement of one or both nitrogen atoms in coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides valuable information about the ligand's environment upon complexation. Shifts in the proton and carbon signals of the imidazole ring and the benzyl (B1604629) group can confirm the coordination of the ligand to the metal ion.

Electronic spectroscopy (UV-Vis) is employed to study the electronic transitions within the complexes, providing insights into their geometry and the nature of the metal-ligand bonding. Molar conductance measurements help in determining the electrolytic nature of the complexes.

Table 1: Spectroscopic Data for a Representative Metal Complex of 4-benzyl-5-methyl-1H-imidazole-2-thiol

| Technique | Free Ligand | Metal Complex | Interpretation |

| IR (cm⁻¹) | |||

| ν(N-H) | ~3100 | Shifted or absent | Involvement of N-H in coordination or deprotonation |

| ν(C=S) | ~1250 | Shifted to lower frequency | Coordination of the sulfur atom |

| ¹H NMR (ppm) | |||

| N-H proton | ~12.0 | Broadened or absent | Coordination to metal |

| Imidazole CH | ~7.0 | Shifted | Change in electronic environment upon coordination |

| UV-Vis (nm) | Ligand-centered transitions | Ligand-to-metal charge transfer (LMCT) or d-d transitions | Formation of coordination bonds and specific geometry |

Elucidation of Coordination Modes and Donor Atom Preferences

The 4-benzyl-5-methyl-1H-imidazole-2-thiol ligand can exhibit several coordination modes due to the presence of N, N, and S donor atoms. The preference for a particular donor atom is influenced by factors such as the nature of the metal ion (Hard and Soft Acid-Base theory), the steric hindrance imposed by the benzyl and methyl groups, and the reaction conditions.

Common coordination modes observed include:

Monodentate coordination: The ligand can bind to the metal center through either the sulfur atom or one of the imidazole nitrogen atoms.

Bidentate chelation: The ligand can form a stable five-membered ring by coordinating through one nitrogen atom and the sulfur atom.

Bridging coordination: The ligand can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The ability of 4-benzyl-5-methyl-1H-imidazole-2-thiol to act as a versatile building block extends to the realm of supramolecular chemistry and the construction of highly ordered, porous materials like MOFs.

Design Principles for Imidazole-2-thiol-Based Supramolecular Assemblies

The design of supramolecular assemblies based on this ligand relies on the principles of molecular recognition and self-assembly, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, in addition to the coordination bonds.

Key design principles include:

Directionality of Coordination Bonds: The defined coordination geometry of the metal ions acts as a primary directing force in the assembly process.

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors, leading to the formation of extended networks.

π-π Stacking: The aromatic imidazole and benzyl rings can participate in π-π stacking interactions, further stabilizing the supramolecular architecture.

Steric Effects: The bulky benzyl group can be used to control the packing of the molecules and influence the final topology of the assembly.

Construction and Characterization of Imidazole-Derived MOFs

The synthesis of MOFs using 4-benzyl-5-methyl-1H-imidazole-2-thiol as a linker typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a sealed vessel. The resulting crystalline materials are then characterized to determine their structure and properties.

Characterization techniques for MOFs include:

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

Single-Crystal X-ray Diffraction: To determine the precise crystal structure and connectivity of the framework.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

Gas Sorption Analysis: To determine the porosity, surface area, and pore size distribution of the material.

The resulting MOFs can exhibit diverse topologies and pore environments, which can be tailored by varying the metal node, the ligand geometry, and the synthetic conditions.

Exploration in Functional Materials

The unique properties of metal complexes and MOFs derived from 4-benzyl-5-methyl-1H-imidazole-2-thiol make them promising candidates for a variety of applications in functional materials.

The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms allows for the selective binding of different metal ions, which can be exploited in the design of chemical sensors. The redox activity of some of the metal centers in these complexes can be utilized in catalytic applications. Furthermore, the porous nature of the MOFs derived from this ligand makes them suitable for applications in gas storage and separation. The incorporation of the thiol group can also impart interesting electronic and optical properties to the materials.

Table 2: Potential Applications of Materials Based on 4-benzyl-5-methyl-1H-imidazole-2-thiol

| Material Type | Potential Application | Key Feature |

| Discrete Metal Complexes | Catalysis | Redox-active metal center |

| Luminescent Sensors | Tunable electronic properties | |

| Coordination Polymers/MOFs | Gas Storage & Separation | Porous structure, selective adsorption sites |

| Heterogeneous Catalysis | Accessible active sites within the framework | |

| Chemical Sensing | Specific host-guest interactions |

Despite a comprehensive search for scientific literature, no specific research articles were found that investigate the coordination chemistry or potential applications in advanced materials science of the chemical compound “4-benzyl-5-methyl-1H-imidazole-2-thiol”.

The performed searches for this exact compound did not yield any dedicated studies on its use as a corrosion inhibitor or its potential in optical and electronic materials. While research on related imidazole-2-thiol derivatives and other imidazole-containing compounds exists, the strict requirement to focus solely on "4-benzyl-5-methyl-1H-imidazole-2-thiol" prevents the inclusion of data from these structurally different molecules.

Therefore, due to the absence of specific research data for "4-benzyl-5-methyl-1H-imidazole-2-thiol" in the public domain, it is not possible to generate the requested article with scientifically accurate and specific information for the outlined sections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.